molecular formula C17H21NO3.HCl B1663667 Ritodrine hydrochloride CAS No. 23239-51-2

Ritodrine hydrochloride

Cat. No. B1663667
CAS RN: 23239-51-2
M. Wt: 323.8 g/mol
InChI Key: IDLSITKDRVDKRV-JSUROZADSA-N
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Description

Ritodrine is an adrenergic beta agonist used to control premature labor . It is a potent tocolytic drug and a selective γ2-adrenoceptor agonist, widely used for the control of premature labor . It is chemically known as erythro-1-(p-hydroxy phenyl)-2-[2-(4-hydroxy phenyl) ethyl amino] propanol .


Synthesis Analysis

The synthesis of Ritodrine hydrochloride involves amidation condensation reaction with an acid binding agent such as triethylamine, pyridine, N-methylmorpholine, or diisopropylethylamine . A rapid and sensitive spectrophotometric method is described for the determination of ritodrine hydrochloride in both pure and dosage forms .


Molecular Structure Analysis

Ritodrine has a bulky N-substituent, which gives it high β2-selectivity . The 4’-hydroxy group on the benzene ring is important for activity as it is needed to form hydrogen bonds . The molecular formula of Ritodrine is C17H21NO3 .


Chemical Reactions Analysis

Ritodrine and amoxicillin form a pink-colored product with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of ammonium cerium(IV) sulfate in acidic media . The absorption spectra of the colored products exhibit maximum absorption at 520 nm for Ritodrine .


Physical And Chemical Properties Analysis

Ritodrine hydrochloride has a molecular weight of 323.81 . It is a small molecule . The protein binding of Ritodrine is approximately 56% .

Scientific Research Applications

Treatment of Premature Labor

Ritodrine hydrochloride is an adrenergic beta agonist that is primarily used to control premature labor . It works by stimulating the beta-2 adrenergic receptor, which increases the level of cAMP and decreases the intracellular calcium concentration. This leads to a relaxation of uterine smooth muscle and, therefore, a decrease in premature uterine contractions .

Prevention of Premature Births

In addition to controlling premature labor, Ritodrine hydrochloride is also used for the prevention of premature births . By reducing uterine contractions, it can help prolong pregnancy and prevent early delivery .

Treatment of Foetal Distress Syndrome

Ritodrine hydrochloride is indicated for the treatment of foetal distress syndrome . This condition is characterized by signs of fetal distress such as abnormal heart rate or decreased movement. Ritodrine hydrochloride can help manage this condition by reducing uterine contractions and improving blood flow to the fetus .

Prevention of Uterine Contractions

Ritodrine hydrochloride is also used for the prevention of uterine contractions . By relaxing the uterine muscles, it can help prevent contractions that could lead to premature labor or other complications .

Research on Intraamniotic Inflammation

Recent research has investigated the effects of maternal ritodrine hydrochloride administration on the heart rate of preterm fetal sheep with intraamniotic inflammation . The study found that short-term administration of ritodrine hydrochloride at 800 μg/min increased the fetal heart rate, short-term variability, and long-term variability, and these values were further modified under intraamniotic inflammation .

Combination Therapy with Magnesium Sulfate

Ritodrine hydrochloride has been combined with magnesium sulfate for the treatment of patients with PROM (Premature Rupture of Membranes) . The combined program can effectively reduce the inflammatory response of patients, regulate the negative emotions of patients, and improve the maternal and infant outcomes .

Safety and Adverse Effects

The safety of ritodrine hydrochloride and its adverse effects on the mother and fetus have been a subject of research . While it is widely used in Japan to treat imminent preterm birth, its use has begun to be questioned following the assessment of the risks and benefits of short-acting β-agonists, including ritodrine .

Safety And Hazards

Ritodrine hydrochloride may damage fertility or the unborn child and is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSITKDRVDKRV-XHXSRVRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045438
Record name Ritodrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritodrine hcl

CAS RN

23239-51-2
Record name Ritodrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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